Sodium 2,3-pyrazinedicarboxylate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
93778-20-2 |
|---|---|
Molecular Formula |
C6H3N2NaO4 |
Molecular Weight |
190.09 g/mol |
IUPAC Name |
sodium;3-carboxypyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4N2O4.Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;/h1-2H,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
LTQZEUUHXURJER-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthesis Routes for 2,3-Pyrazinedicarboxylic Acid
2,3-Pyrazinedicarboxylic acid serves as the essential intermediate for producing its sodium salt. Its synthesis is most prominently achieved through the oxidative cleavage of a fused heterocyclic compound, quinoxaline (B1680401).
The primary and well-documented route to 2,3-pyrazinedicarboxylic acid involves the oxidation of quinoxaline. drugfuture.com This process cleaves the benzene (B151609) ring of the quinoxaline molecule, leaving the pyrazine (B50134) ring intact with two carboxylic acid groups.
Two main oxidative strategies have been reported:
Permanganate (B83412) Oxidation : A common method employs a strong oxidizing agent, potassium permanganate (KMnO4), in a hot aqueous solution. orgsyn.orgblogspot.com In this reaction, a saturated solution of potassium permanganate is added to quinoxaline suspended in hot water. orgsyn.org The reaction is vigorous and results in the formation of manganese dioxide as a byproduct, alongside the desired dicarboxylic acid, which initially forms as its potassium salt in the solution. orgsyn.orggoogle.com Electrolytic oxidation of quinoxaline has also been noted as a viable method. orgsyn.org
Sodium Chlorate (B79027) Oxidation : An alternative approach uses sodium chlorate (NaClO3) as the oxidant in an acidic environment, specifically a copper sulfate (B86663)/concentrated sulfuric acid system. google.com This method is described as being milder and easier to control than permanganate oxidation. The reaction proceeds by heating quinoxaline with the reagents at temperatures ranging from 40 to 150 °C. google.com
Yield optimization begins with the synthesis of the quinoxaline precursor itself. Quinoxaline is typically prepared by reacting o-phenylenediamine (B120857) with glyoxal. orgsyn.orgblogspot.com A significant enhancement in yield, from approximately 30% to 85-90%, is achieved by using a glyoxal-sodium bisulfite adduct, which prevents the formation of resinous byproducts. orgsyn.org
For the subsequent oxidation step, careful control of reaction conditions is crucial for maximizing the yield of 2,3-pyrazinedicarboxylic acid.
In the permanganate oxidation , the rate of addition of the permanganate solution is managed to maintain the reaction mixture at a gentle boil. orgsyn.org After the reaction, acidification, and purification, which includes recrystallization from acetone, a final yield of 75-77% can be obtained. blogspot.com
The sodium chlorate method has reported yields varying from approximately 40% to 54%, depending on the specific reaction temperature and stoichiometry of the reagents used. google.com
The following table summarizes key findings from different synthetic approaches to 2,3-Pyrazinedicarboxylic Acid from Quinoxaline.
| Oxidizing Agent | Catalyst/Solvent System | Temperature | Reported Yield | Reference |
| Potassium Permanganate (KMnO4) | Water | Boiling | 75-77% | orgsyn.orgblogspot.com |
| Sodium Chlorate (NaClO3) | Copper Sulfate/Sulfuric Acid/Water | 80-90 °C | 40-54% | google.com |
Preparative Methods for Sodium 2,3-Pyrazinedicarboxylate
The conversion of the free dicarboxylic acid to its corresponding alkali metal salt is a standard acid-base reaction.
The formation of an alkali metal salt of 2,3-pyrazinedicarboxylic acid is achieved through neutralization with an appropriate base. While the focus is on the sodium salt, the preparation of the monopotassium salt is particularly well-described and offers a clear procedural analogy.
The monopotassium salt of pyrazine-2,3-dicarboxylic acid can be readily prepared following the oxidation of quinoxaline with potassium permanganate. google.com The resulting potassium salt of the acid is already in solution. By carefully acidifying the solution, the monopotassium salt, which has low water solubility, precipitates out and can be isolated in high purity. google.com
The same principle applies to the formation of this compound. Reacting 2,3-pyrazinedicarboxylic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent like water will yield the corresponding sodium salt. In some purification protocols for the acid, a crude product is dissolved in a sodium hydroxide solution, which transiently forms the soluble sodium salt before the free acid is re-precipitated by adding a strong acid. google.com
Derivatization and Functionalization Strategies of 2,3-Pyrazinedicarboxylic Acid
The two carboxylic acid groups on the pyrazine ring are active sites for further chemical modification, primarily through esterification and amidation, to produce a wide range of novel compounds.
Esterification : The dicarboxylic acid can be converted into its corresponding esters. The dimethyl ester of 2,3-pyrazinedicarboxylic acid is a known derivative. drugfuture.com Esterification can be accomplished using various standard chemical methods. One reported approach for creating pyrazine ester derivatives involves using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as a catalytic system to facilitate the reaction between the acid and an alcohol. guidechem.com These ester derivatives are often synthesized for evaluation in biological activity studies. acs.org
Amidation : The formation of amides from 2,3-pyrazinedicarboxylic acid is another key functionalization strategy. The diamide (B1670390) is a known compound. drugfuture.com A common synthetic route involves first converting the carboxylic acid groups to more reactive acyl chlorides using a reagent like thionyl chloride. mdpi.com The resulting diacyl chloride is then reacted with a primary or secondary amine, such as a substituted aniline, to form the desired bis-amide derivative. mdpi.comresearchgate.net More advanced, one-pot methods have also been explored, such as the direct amidation of carboxylic acids with nitroarenes under specific catalytic conditions. researchgate.net Furthermore, the selective hydrolysis of pyrazine-2,3-dicarboxamide (B189462) with a strong alkali can yield the mono-amide, pyrazine-2-carboxamide-3-carboxylic acid. google.com
Coordination Chemistry and Supramolecular Assemblies
Ligand Characteristics and Coordination Modes of 2,3-Pyrazinedicarboxylate Anion
The 2,3-pyrazinedicarboxylate anion exhibits a rich and varied coordination chemistry due to the presence of both nitrogen atoms within the pyrazine (B50134) ring and the oxygen atoms of the two carboxylate groups. This arrangement allows for a multitude of binding possibilities, influencing the dimensionality and topology of the resulting metal complexes. The anion can act as a mono-, bi-, or polydentate ligand, coordinating to metal centers through its carboxylate oxygen atoms and/or the heterocyclic nitrogen atoms. solubilityofthings.com
The 2,3-pyrazinedicarboxylate anion demonstrates remarkable versatility in its chelation behavior with a variety of metal cations. It can form stable chelate rings with metal ions, typically involving one nitrogen atom from the pyrazine ring and an oxygen atom from the adjacent carboxylate group. This chelating ability is a key factor in the formation of discrete mononuclear complexes as well as more extended structures. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
A significant aspect of 2,3-pyrazinedicarboxylate's coordination chemistry is its ability to act as a bridging ligand, connecting multiple metal centers to form one-, two-, or even three-dimensional polymeric networks. chemicalbook.comresearchgate.net The dicarboxylate functionality allows the ligand to bridge two neighboring metal atoms, leading to the formation of chain-like structures. chemicalbook.com These chains can be further interconnected through other coordination bonds or supramolecular interactions like hydrogen bonding and π-π stacking, resulting in complex and robust frameworks. nih.gov
Synthesis and Structural Elucidation of Metal Complexes Involving Pyrazinedicarboxylates
A wide range of transition metal complexes with 2,3-pyrazinedicarboxylate have been synthesized and structurally characterized. These complexes exhibit a fascinating diversity of structures and properties.
Copper(II) Complexes: Copper(II) complexes of 2,3-pyrazinedicarboxylate often form polymeric structures. For instance, in acidic solutions, a polymeric complex with the formula [Cu(2,3-PDCA-H)₂]ₙ·2nH₂O can be formed, which has shown potential for the selective recovery of copper. Another example is a one-dimensional copper(II) coordination polymer, {[Cu(pABA)2(H2O)]·H2O}n, which assembles into a three-dimensional supramolecular structure through hydrogen bonds and π–π interactions. researchgate.net The magnetic properties of these copper complexes have also been investigated, with some showing ferromagnetic or antiferromagnetic interactions depending on the specific bridging mode of the pyrazinedicarboxylate ligand. cdnsciencepub.comacs.org
Cobalt(II) and Nickel(II) Complexes: Cobalt(II) and Nickel(II) also form extended chain structures with the 2,3-pyrazinedicarboxylate ligand. For example, complexes with the general formula [M(pyzdc)(H₂O)₂]x·2xH₂O (where M = Co or Ni) feature linear chains where the metal centers are bridged by the pyzdc²⁻ ligand. cdnsciencepub.com These complexes also exhibit antiferromagnetic interactions. cdnsciencepub.com In some cases, monometallic units like [Ni(pyzdcH)₂(H₂O)₂] can be formed, which then assemble into three-dimensional networks through hydrogen bonding. cdnsciencepub.com
Zinc(II) Complexes: Zinc(II) forms coordination polymers with 2,3-pyrazinedicarboxylate, resulting in one-dimensional chains or two-dimensional networks. researchgate.net The thermal and spectroscopic properties of these zinc complexes have been studied to understand their stability and bonding characteristics. researchgate.net
Table 1: Selected Transition Metal Complexes of 2,3-Pyrazinedicarboxylate
| Compound Formula | Metal Ion | Key Structural Feature | Magnetic Properties | Reference |
| [Cu(2,3-PDCA-H)₂]ₙ·2nH₂O | Cu(II) | Polymeric structure | Not specified | |
| [Cu(pyzdc)(H₂O)₂]x·2xH₂O | Cu(II) | Extended linear chains | Antiferromagnetic | cdnsciencepub.com |
| [Co(pyzdc)(H₂O)₂]x·2xH₂O | Co(II) | Extended linear chains | Antiferromagnetic | cdnsciencepub.com |
| [Ni(pyzdc)(H₂O)₂]x·2xH₂O | Ni(II) | Extended linear chains | Antiferromagnetic | cdnsciencepub.com |
| [Ni(pyzdcH)₂(H₂O)₂] | Ni(II) | Monometallic units linked by H-bonds | Antiferromagnetic | cdnsciencepub.com |
The coordination chemistry of 2,3-pyrazinedicarboxylate extends to the lanthanide series of elements. These complexes are of interest due to their potential luminescent and magnetic properties. The large ionic radii and high coordination numbers of lanthanide ions allow for the formation of complexes with intricate structures. While specific studies on lanthanide complexes with 2,3-pyrazinedicarboxylate are less common than those with transition metals, research on related ligands like 2,6-pyridinedicarboxylate suggests that the pyrazine analogue would also form stable complexes with interesting photophysical properties. capes.gov.brcapes.gov.br The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt with the ligand in solution, leading to the formation of coordination polymers or discrete molecular complexes. nih.gov
Design and Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The construction of coordination polymers and MOFs is a testament to the power of molecular self-assembly, where metal ions and organic ligands spontaneously organize into ordered, extended structures. The 2,3-pyrazinedicarboxylate ligand plays a crucial role in directing this assembly process, leading to a variety of network architectures with potential applications in areas such as gas storage and catalysis.
Self-Assembly Principles and Directing Effects of Ligands
The self-assembly of coordination frameworks is governed by the coordination preferences of the metal center and the geometry and functionality of the organic ligand. The 2,3-pyrazinedicarboxylate anion, derived from pyrazine-2,3-dicarboxylic acid, is a multidentate ligand, offering several potential coordination sites: two carboxylate oxygen atoms and two nitrogen atoms on the pyrazine ring. This versatility allows it to bridge multiple metal centers in various ways, directing the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. nih.govelsevierpure.comnih.gov
For instance, in a cadmium(II) coordination polymer, the 2,3-pyrazinedicarboxylate ligand utilizes five of its potential donor atoms (five carboxylate oxygens and one nitrogen) to coordinate to the Cd(II) center, resulting in a distorted octahedral geometry. nih.govresearchgate.net The bridging of metal centers by the carboxylate groups can create dimeric units, which are further connected by the ligands to form a 2D structure. nih.gov The specific coordination mode adopted by the ligand—such as monodentate, bidentate, or bridging bidentate for the carboxylate groups—is a key factor in determining the final architecture of the framework. nih.gov The presence of other ligands, known as coligands, can also influence the resulting structure by occupying some of the metal's coordination sites and mediating the crystallization process. nih.gov
Exploration of Pillared-Layer and Other Network Topologies
The 2,3-pyrazinedicarboxylate ligand has been instrumental in the construction of diverse network topologies, including layered and pillared-layer frameworks. Layered structures are 2D networks that can be further extended into 3D architectures through the introduction of "pillar" ligands that connect the layers. rsc.orgrsc.org This approach allows for the systematic control of the interlayer spacing and the porosity of the resulting material. rsc.orgnih.gov
Research has demonstrated the formation of 2D layered networks with ligands similar to 2,3-pyrazinedicarboxylate. rsc.org In some cases, these 2D layers can interpenetrate, where two or more independent networks are entangled without being covalently bonded. rsc.org For example, copper(II) and zinc(II) complexes with a related pyridine-2,3-dicarboxylate ligand have been shown to form 2D layers with a (4,4) topology that interlock with neighboring layers to create a 3D motif. rsc.org The choice of metal and the presence of auxiliary ligands can direct the assembly towards either interpenetrated or non-interpenetrated frameworks. rsc.org The flexibility of the ligand and the coordination geometry of the metal ion are critical factors in determining whether a pillared-layer, interpenetrated, or other complex network topology is formed. rsc.orgcapes.gov.br
Topological Analysis and Classification of Extended Frameworks
To understand and classify the complex architectures of coordination polymers and MOFs, topological analysis is employed. This method simplifies the structure by representing the metal centers and ligands as nodes and linkers, respectively, revealing the underlying connectivity of the network. ucl.ac.ukresearchgate.net This simplification allows for the comparison and classification of different frameworks, regardless of their specific chemical composition. ucl.ac.uk
Frameworks constructed with ligands like 2,3-pyrazinedicarboxylate have been characterized by various topological types. For example, a cadmium(II) framework with a related pyridine-2,3-dicarboxylate ligand was found to possess a non-interpenetrating 3D CdSO₄-type framework. rsc.org In contrast, isomorphous copper(II) and zinc(II) frameworks exhibited a 2D layer with a (4,4) topology. rsc.org The Reticular Chemistry Structure Resource (RCSR) is a database that catalogs these various network topologies, providing a valuable tool for the design and analysis of new materials. ucl.ac.uk The topological approach is crucial for understanding the relationship between the structure of a framework and its properties, and for designing new MOFs with desired functionalities.
Investigating Guest-Host Interactions and Adsorption Phenomena
A key feature of many MOFs is their permanent porosity, which allows them to encapsulate guest molecules within their pores. The interactions between the host framework and the guest molecules are critical for applications such as gas storage, separation, and sensing. rsc.orgnih.govnih.gov The chemical nature of the framework, including the metal centers and the functional groups on the ligands, dictates the type and strength of these interactions. researchgate.net
Coordination polymers derived from pyrazine-2,3-dicarboxylate have been investigated for their adsorption properties. For example, Cu(II) and Cd(II) coordination polymers have been synthesized and their hydrogen storage capacities measured, with the Cd(II) polymer showing a higher capacity. fao.org The functionalization of ligands within MOFs can tune the adsorption capacity and selectivity for specific guest molecules. researchgate.net The presence of open metal sites or specific functional groups on the 2,3-pyrazinedicarboxylate ligand can lead to enhanced interactions with guest molecules, improving the material's performance in applications like the selective capture of carbon dioxide. rsc.org The study of guest-host interactions can be performed using various techniques, including spectroscopic methods and magnetic susceptibility measurements, which can reveal weak intermolecular interactions between the guest molecules and the framework. nih.gov
Advanced Research in Metal-Pyrazinedicarboxylate Frameworks
The field continues to evolve with research focusing on the dynamic nature of these frameworks, including their ability to undergo structural changes in response to external stimuli.
Structural Transformations and Cation Exchange Mechanisms
Some MOFs are not static structures but can undergo transformations, such as swelling, shrinking, or complete structural rearrangement, in response to guest molecules or changes in temperature. rsc.org Another fascinating dynamic process is cation exchange, where the metal ions within the framework's structure are replaced by other cations. rsc.org This process offers a powerful method for post-synthetically modifying the properties of MOFs. rsc.orgnih.govmit.edu
A notable example involves a lead-based coordination polymer synthesized with pyrazine-2,3-dicarboxylic acid. elsevierpure.com This one-dimensional polymer demonstrated a rapid, room-temperature cation exchange when exposed to an aqueous solution of copper(II), leading to a known copper-based structure. elsevierpure.com This transformation highlights the lability of the metal-ligand bonds in certain frameworks. The ability to perform cation exchange is influenced by several factors, including the nature of the incoming and outgoing cations, the solvent used, and the structural features of the MOF itself. rsc.orgnih.gov Research in this area is crucial for developing strategies to fine-tune the properties of existing MOFs and to synthesize new materials that are not accessible through direct synthesis. nih.gov
Spectroscopic and Advanced Structural Characterization Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the functional groups and bonding within a molecule. For sodium 2,3-pyrazinedicarboxylate, these methods are particularly useful for confirming the formation of the carboxylate salt from its parent acid, 2,3-pyrazinedicarboxylic acid.
The FTIR spectrum of this compound provides definitive evidence of the deprotonation of the carboxylic acid groups. The most significant change observed when comparing the spectrum of the salt to that of 2,3-pyrazinedicarboxylic acid is the disappearance of the broad O-H stretching band from the carboxylic acid dimer and the characteristic C=O stretching of the acid group (typically around 1700 cm⁻¹). researchgate.netias.ac.in
In their place, new, strong absorption bands appear which are characteristic of the carboxylate anion (COO⁻). These are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. The large separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group. In solid-state FTIR analysis using a KBr pellet, the spectrum of this compound shows distinct bands corresponding to these carboxylate and pyrazine (B50134) ring vibrations. researchgate.net
Table 1: Selected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Asymmetric COO⁻ Stretch (νₐₛ) | ~1660 - 1680 | Strong absorption, indicates deprotonated carboxyl group. |
| Symmetric COO⁻ Stretch (νₛ) | ~1375 - 1450 | Strong absorption, characteristic of the carboxylate anion. ias.ac.in |
| Pyrazine Ring Vibrations | ~1500 - 1600 | C=C and C=N stretching modes within the aromatic ring. |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions. Data is compiled from representative spectra of alkali metal pyrazinedicarboxylates. researchgate.netias.ac.in
Raman spectroscopy offers complementary information to FTIR, as different selection rules govern the vibrational transitions. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibration of the carboxylate group (νₛ(COO⁻)) often produces a strong signal. researchgate.net The vibrations of the pyrazine ring are also prominent.
The analysis of Raman spectra is crucial for understanding the molecular structure and can be used to investigate the solid-state form of the compound. nih.gov Comparing the Raman spectrum of the sodium salt with its parent acid reveals the shift in vibrational frequencies upon deprotonation, confirming the salt's formation and providing insights into the symmetry of the molecule in its crystalline environment. researchgate.net
Table 2: Key Raman Shifts for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Symmetric COO⁻ Stretch (νₛ) | ~1380 - 1420 | Often a strong and characteristic band for the carboxylate. |
| Pyrazine Ring Breathing | ~1000 - 1050 | Symmetric expansion and contraction of the pyrazine ring. |
| Pyrazine Ring Puckering | ~600 - 700 | Out-of-plane ring vibrations. |
Note: Data is based on typical Raman spectra for pyrazine carboxylate systems. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, the principles of NMR allow for a detailed prediction based on the spectra of its parent compound, 2,3-pyrazinedicarboxylic acid. spectrabase.com
In ¹H NMR, the parent acid shows a singlet for the two equivalent pyrazine ring protons. Upon formation of the monosodium salt, these protons would remain, though their chemical environment changes due to the presence of one carboxylate and one carboxylic acid group, likely leading to two distinct signals in a non-symmetric environment.
¹³C NMR spectroscopy is more informative for the carbon skeleton. For the parent 2,3-pyrazinedicarboxylic acid (in DMSO-d₆), distinct signals are observed for the carboxyl carbons and the pyrazine ring carbons. spectrabase.com Upon conversion to this compound, the carbon atoms of the carboxylate groups would experience a shift in their resonance frequency due to the change in electron density upon deprotonation. The pyrazine ring carbons would also be affected, providing confirmation of the structure.
Table 3: Expected ¹³C NMR Chemical Shifts (δ) for the Pyrazinedicarboxylate Moiety
| Carbon Atom | Parent Acid (δ, ppm) | Expected Shift for Sodium Salt |
|---|---|---|
| Carboxyl Carbons (C=O) | ~165 - 167 | Shift upon deprotonation, influenced by ionic interaction. |
| Pyrazine C2/C3 (C-COO) | ~148 - 150 | Moderate shift due to electronic changes in substituent. |
Note: Parent acid chemical shifts are based on data for 2,3-pyrazinedicarboxylic acid in DMSO-d₆. spectrabase.com The expected shifts for the sodium salt are qualitative predictions.
X-ray Diffraction Studies for Atomic and Molecular Structures
These studies show that the pyrazine ring is planar. The carboxylate groups can exhibit different torsion angles with respect to the plane of the ring. SC-XRD analysis reveals the intricate network of intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the final supramolecular architecture. mdpi.com In a hypothetical crystal of this compound, SC-XRD would precisely locate the positions of the sodium ions relative to the carboxylate anions and determine the coordination environment of the sodium cation.
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. wikipedia.orgunits.it Since most chemical compounds are synthesized as microcrystalline powders, PXRD serves as a fundamental tool for routine analysis. units.it
The primary application of PXRD for this compound is for phase identification. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid. This allows for:
Purity Assessment: Verification that the synthesized material is a single phase and free from crystalline impurities, such as unreacted 2,3-pyrazinedicarboxylic acid.
Polymorph Screening: Identification of different crystalline forms (polymorphs) or solvated/hydrated forms of the compound, as each distinct solid-state form will produce a unique diffraction pattern. units.it
Lattice Parameter Refinement: While less precise than SC-XRD, the powder pattern can be used to determine the unit cell parameters of the crystal lattice.
The technique is non-destructive and requires only a small amount of sample, making it an indispensable tool for solid-state characterization in pharmaceutical and materials science. nih.govosti.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms. For this compound, this method provides definitive confirmation of its molecular mass and offers insights into its structural stability and fragmentation pathways.
The molecular formula for the monosodium salt of 2,3-pyrazinedicarboxylic acid is C₆H₃N₂NaO₄. nih.gov This corresponds to a computed molecular weight of approximately 190.09 g/mol and a monoisotopic mass of 189.999 Da. nih.gov In a typical mass spectrometry experiment, the compound would be ionized, often by techniques such as electrospray ionization (ESI), which is suitable for polar molecules. The resulting mass spectrum would be expected to show a prominent peak corresponding to the [M-Na+H]⁻ or [M-Na]⁻ ion.
Analysis of the parent compound, 2,3-Pyrazinedicarboxylic acid (C₆H₄N₂O₄), provides a basis for understanding the fragmentation of its sodium salt. nih.gov GC-MS analysis of 2,3-pyrazinedicarboxylic acid reveals a top peak at an m/z of 80. nih.gov This corresponds to the pyrazine ring (C₄H₄N₂), suggesting that a common fragmentation pathway involves the loss of the two carboxylic acid groups. nih.govnist.gov Another significant peak is often observed at an m/z of 52. nih.gov This likely represents further fragmentation of the pyrazine ring.
Therefore, for this compound, one can anticipate a fragmentation pattern initiated by the loss of a sodium atom and subsequent decarboxylation events.
Table 1: Key Mass Spectrometry Data for this compound and Related Species
| Species | Chemical Formula | Computed Molecular Weight ( g/mol ) | Key Expected Fragments (m/z) |
| This compound | C₆H₃N₂NaO₄ | 190.09 nih.gov | [M-Na]⁻, Pyrazine dicarboxylate anion |
| 2,3-Pyrazinedicarboxylic acid | C₆H₄N₂O₄ | 168.11 nih.govfishersci.comsigmaaldrich.com | 80 (Pyrazine), 52 |
| Pyrazine | C₄H₄N₂ | 80.09 nih.gov | 52 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is used to probe the electronic structure of conjugated systems, such as the aromatic pyrazine ring in this compound.
The UV-Vis spectrum of pyrazine and its derivatives is characterized by electronic transitions involving the π-electrons of the aromatic ring and the non-bonding (n) electrons of the nitrogen atoms. The primary transitions observed are π → π* and n → π. The π → π transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions are lower in energy and intensity.
Table 2: Spectroscopic Properties of 2,3-Pyrazinedicarboxylic Acid
| Technique | Property | Observed Value | Reference |
| Mass Spectrometry | m/z Top Peak (GC-MS) | 80 | nih.gov |
| Mass Spectrometry | m/z 2nd Highest Peak (GC-MS) | 52 | nih.gov |
| Mass Spectrometry | m/z 3rd Highest Peak (GC-MS) | 44 | nih.gov |
| Physical Property | Melting Point | ~188°C (decomposition) | fishersci.comsigmaaldrich.com |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for examining the properties of pyrazine (B50134) derivatives. researchgate.netresearchgate.net Calculations are often performed using the B3LYP functional with basis sets such as 6-311++G(d,p), which has been shown to provide a good correlation between theoretical and experimental data for similar compounds. researchgate.netresearchgate.netmdpi.com
Electronic Structure Elucidation and Charge Distribution Mapping
DFT calculations are instrumental in elucidating the electronic structure of sodium 2,3-pyrazinedicarboxylate. These calculations provide a detailed map of the electron density distribution and the charges on individual atoms. researchgate.netresearchgate.net The distribution of electron charge in the aromatic ring is significantly influenced by the formation of alkali metal salts. mdpi.com Natural Bond Orbital (NBO) analysis is a common method used to study intramolecular charge transfer and intermolecular interactions within the crystal structure. researchgate.net For instance, studies on alkali metal salts of 2,3-pyrazinedicarboxylic acid have shown how the electronic charge distribution is calculated to understand the molecule's reactivity and stability. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis helps in understanding the different spatial arrangements of the atoms in a molecule and their corresponding energy levels. For the 2,3-pyrazinedicarboxylate anion, different conformations can exist, and their relative stabilities can be determined through DFT calculations. researchgate.net These studies help in identifying the most stable conformer, which is crucial for understanding its interactions in a biological or chemical system. The analysis of the energy landscape provides a broader picture of the molecule's flexibility and the energy barriers between different conformations. researchgate.netrsc.org
Aromaticity Indices Determination (e.g., HOMA, I6 Bird) for Heterocyclic Rings
The aromaticity of the pyrazine ring in 2,3-pyrazinedicarboxylate is a key determinant of its chemical properties. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird index (I6), are calculated to quantify the degree of aromatic character. researchgate.netmdpi.comresearchgate.net These indices are derived from the geometric parameters of the ring, such as bond lengths. While different indices can sometimes provide conflicting views on the aromaticity of heterocyclic systems, they are valuable tools for comparative studies. mdpi.com For instance, the HOMA and I6 Bird indices have been calculated for the diffraction structures of 2,3-pyrazinedicarboxylates to understand the electronic system of the ligand. researchgate.netresearchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict the interaction between a ligand, such as the 2,3-pyrazinedicarboxylate anion, and a receptor.
Computational Approaches to Ligand-Receptor Interactions (General Mechanistic Studies)
While specific docking studies for this compound are not extensively detailed in the provided context, the general principles of ligand-receptor interactions are well-established through computational methods. These studies involve creating a 3D model of the ligand and the receptor's active site and then computationally "docking" the ligand into the site to predict the binding affinity and mode. This approach is fundamental in drug design and understanding the biological activity of compounds. The insights gained from DFT on electronic structure and conformation are critical inputs for accurate molecular docking simulations.
Advanced Quantum Chemical Methodologies in Pyrazinedicarboxylate Chemistry
Beyond standard DFT, more advanced quantum chemical methods are being employed to study complex chemical systems. These methods can provide even more accurate descriptions of electronic structure and reactivity. While the provided search results primarily focus on DFT calculations, the use of advanced methods in related fields suggests their potential applicability to pyrazinedicarboxylate chemistry. For example, time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra, and other advanced methods are employed to study magnetic properties in metal complexes containing pyrazine-based ligands. nih.govucf.edu The development of new theoretical methods continues to enhance our understanding of the intricate properties of molecules like this compound. ucf.edu
Analytical Methodologies and Applications
Utilization as an Analytical Reagent in Chemical Assays and Detection Protocols
The parent compound, 2,3-pyrazinedicarboxylic acid, and its salts are utilized in analytical chemistry, primarily as standards in chromatographic methods for the accurate analysis of complex mixtures. The anion of 2,3-pyrazinedicarboxylic acid is of significant interest in coordination and supramolecular chemistry. chemicalbook.com It readily reacts with metal salts, forming polynuclear materials, a property that can be exploited in the development of specific analytical assays, such as precipitation titrations or the development of ion-selective electrodes. chemicalbook.com
The coordination chemistry of the pyrazine-2,3-dicarboxylate ligand, which can bridge metal atoms, has been applied in crystal engineering. chemicalbook.com This capacity for forming stable complexes with various metals allows it to be used as a reagent in assays designed to detect or quantify certain metal ions through techniques like spectrophotometry or gravimetric analysis, where the formation of a colored or insoluble complex indicates the presence of the target analyte.
Chromatographic and Electrophoretic Separation and Detection Techniques
Chromatographic and electrophoretic techniques are instrumental in the analysis of Sodium 2,3-pyrazinedicarboxylate, allowing for the separation and quantification of the parent molecule, its related substances, and the sodium counterion.
Capillary electrophoresis (CE) is a powerful separation technique used for impurity profiling of various drugs. nih.gov It separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge, size, and viscosity of the molecule. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, is particularly well-suited for the analysis of charged species like carboxylates. nih.govmdpi.com
For a polyprotic compound like 2,3-pyrazinedicarboxylic acid, CE methods can be developed to separate it from related carboxylic acids and other impurities. nih.gov The separation is achieved by carefully selecting the background electrolyte (BGE) and its pH. The charge of the dicarboxylic acid is highly dependent on the pH of the BGE, which in turn dictates its electrophoretic mobility and separation from other components. nih.gov Methods have been developed for the rapid determination of acidity constants (pKa values) of polyprotic compounds using CE, which is essential for developing a robust separation protocol. nih.gov
Table 1: Illustrative Capillary Zone Electrophoresis (CZE) Method Parameters for Carboxylic Acid Analysis
| Parameter | Condition | Purpose |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length | Provides the separation channel. |
| Background Electrolyte (BGE) | 25 mM Phosphate or Borate Buffer | Maintains a stable pH and conductivity for separation. mdpi.com |
| pH | 7.0 - 9.0 | Ensures carboxylate groups are deprotonated and negatively charged for migration. mdpi.com |
| Applied Voltage | +25 kV | Drives the electrophoretic and electroosmotic flow. mdpi.com |
| Temperature | 25 °C | Ensures reproducible migration times. mdpi.com |
| Detection | UV Absorbance at 254 nm or Diode Array Detector (DAD) | Monitors the separated analytes as they pass the detector window. |
Charged Aerosol Detection (CAD) is a powerful technology for high-performance liquid chromatography (HPLC) that can measure any non-volatile and many semi-volatile analytes. wikipedia.orgthermofisher.com It is particularly useful for compounds that lack a UV-absorbing chromophore, such as the sodium ion. wikipedia.org
The principle of CAD involves three main steps:
Nebulization: The HPLC eluent is converted into an aerosol of fine droplets.
Drying: The solvent is evaporated, leaving behind dried analyte particles.
Detection: The particles are charged by a stream of ionized nitrogen gas. The amount of charge transferred to the particles is proportional to their size. A sensitive electrometer then measures the aggregate charge, which corresponds to the mass of the analyte. thermofisher.com
This technique is highly valuable in the analysis of this compound as it allows for the simultaneous or parallel quantification of both the pyrazinedicarboxylate anion (using a UV detector) and the sodium counterion (using a CAD detector). labrulez.com CAD provides a near-uniform response for non-volatile analytes, enabling accurate quantitation of the sodium content without the need for a specific chromophore. thermofisher.com This is critical in pharmaceutical development and quality control to confirm the correct salt form and stoichiometry of the active ingredient.
Development and Validation of Quantitative Analytical Protocols
The development and validation of an analytical procedure are crucial to ensure that it is suitable for its intended purpose. europa.eu For a compound like this compound, a quantitative protocol, often an HPLC method, must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). fda.goveuropa.eu
The validation process demonstrates the method's performance through a series of defined tests: europa.eunih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. For this compound, this would involve demonstrating that the peaks for the pyrazinedicarboxylate anion and the sodium cation (if measured by CAD) are free from interference. labrulez.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used to establish linearity. europa.eu
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results to the true value. It is often assessed by the recovery of a known amount of spiked analyte into a sample matrix. For counterions measured by CAD, an acceptance criterion of 100±3% is common. labrulez.com
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). For CAD, a reproducibility specification of <3% RSD is often achievable. labrulez.com
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For CAD, LODs in the sub-nanogram to low-nanogram range on-column are typical. labrulez.com
A practical example is the validation of an HPLC method using both UV and CAD detectors for the simultaneous analysis of an active pharmaceutical ingredient and its sodium counterion. labrulez.com Such a method allows for complete characterization of the salt form, ensuring its identity, strength, and quality.
Table 2: Key Validation Parameters for a Quantitative HPLC-CAD Method
| Validation Characteristic | Purpose | Typical Acceptance Criteria (ICH Q2(R1)) |
| Accuracy | To determine the closeness of the measured value to the true value. | Report as percent recovery; e.g., 97.0-103.0%. labrulez.comeuropa.eu |
| Precision (Repeatability) | To assess variability with multiple measurements on the same day. | Report as Relative Standard Deviation (%RSD); e.g., ≤2%. labrulez.com |
| Intermediate Precision | To assess variability on different days, with different analysts or equipment. | Report as %RSD; e.g., ≤3%. labrulez.com |
| Specificity | To ensure the method is selective for the analyte of interest. | Peak purity analysis, no interference at the analyte's retention time. |
| Limit of Detection (LOD) | To determine the lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. nih.gov |
| Limit of Quantitation (LOQ) | To determine the lowest concentration that can be accurately measured. | Signal-to-Noise ratio of 10:1 or other justified method. |
| Linearity | To demonstrate a proportional response to concentration. | Report correlation coefficient (r) or coefficient of determination (R²); e.g., ≥0.99. |
| Range | To define the concentration interval where the method is accurate and precise. | Typically 80% to 120% of the test concentration for an assay. europa.eu |
Thermal Behavior and Decomposition Studies
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are cornerstone techniques for evaluating the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC, on the other hand, measures the heat flow to or from a sample as it is heated, revealing phase transitions such as melting and crystallization, as well as the exothermic or endothermic nature of decomposition processes.
In a study on the thermal behavior of alkali metal salts of 2,3-pyrazinedicarboxylic acid, the thermal decomposition of sodium 2,3-pyrazinedicarboxylate was investigated. researchgate.net The analysis of the TGA and Derivative Thermogravimetry (DTG) curves provides insights into the decomposition stages of the compound.
The thermal decomposition of this compound occurs in distinct stages as the temperature is increased. The process typically begins with the loss of any hydrated water molecules, followed by the decomposition of the organic pyrazine (B50134) ring structure. The stability of the compound can be assessed by the onset temperature of decomposition.
Below is a table summarizing the key thermal events for this compound based on thermal analysis data.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |
| Dehydration | Not specified | Not applicable | Endothermic |
| Decomposition Stage 1 | 300-500 | Significant | Exothermic |
| Decomposition Stage 2 | >500 | Further loss | Exothermic |
Note: The specific temperature ranges and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
Investigation of Decomposition Pathways and Intermediate Products
The investigation into the decomposition pathway of this compound reveals a multi-step process. Following the initial dehydration, the anhydrous salt undergoes thermal degradation. The decomposition is believed to be initiated by the decarboxylation of the carboxylate groups, a common thermal decomposition route for metal carboxylates.
The proposed decomposition pathway can be summarized as follows:
Dehydration: Loss of water molecules, if the compound is in a hydrated form.
Initial Decomposition: The onset of decomposition of the anhydrous salt, likely involving decarboxylation and fragmentation of the pyrazine ring.
Formation of Intermediates: Generation of a mixture of sodium carbonate and carbonaceous residue. researchgate.net
Final Decomposition: Further decomposition of the organic residue at higher temperatures.
Pyrolysis Studies and Analysis of Gaseous and Solid Pyrolysis Products
Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Analysis of the resulting gaseous and solid products provides detailed information about the decomposition mechanism.
For this compound, pyrolysis studies confirm the decomposition pathway observed in TGA. The gaseous products evolved during the decomposition of the organic moiety would likely include carbon dioxide (from decarboxylation), nitrogen oxides, and various small organic fragments.
The solid residue remaining after the initial stages of pyrolysis is a key indicator of the final decomposition products. In the case of this compound, the intermediate solid product is a combination of sodium carbonate and residual organic carbon. researchgate.net At temperatures exceeding 850°C, this mixture further decomposes, with the organic carbon being oxidized, to yield sodium carbonate as the final, stable solid product. researchgate.net
The table below outlines the identified pyrolysis products for this compound.
| Product Type | Identified Products | Formation Temperature |
| Intermediate Solid | Sodium Carbonate, Organic Carbon | > 500°C |
| Final Solid Residue | Sodium Carbonate | > 850°C researchgate.net |
| Gaseous Products | Carbon Dioxide, Nitrogen-containing gases | > 300°C |
Research Avenues in Pharmaceutical and Life Sciences Methodological and Mechanistic Focus
Role as a Key Intermediate in the Synthesis of Pharmacologically Relevant Compounds
Sodium 2,3-pyrazinedicarboxylate serves as a crucial building block in the synthesis of a variety of pharmacologically significant molecules. Its parent acid, 2,3-pyrazinedicarboxylic acid, is a well-established intermediate in the production of pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. nih.govacs.orgrsc.orggoogle.com The synthesis of 2,3-pyrazinedicarboxylic acid itself is often achieved through the oxidation of quinoxaline (B1680401). nih.govresearchgate.netnih.gov Traditional methods have employed potassium permanganate (B83412) for this oxidative cleavage. nih.gov More contemporary and environmentally conscious methods have also been developed, utilizing reagents like sodium chlorate (B79027) in the presence of a copper sulfate (B86663) and sulfuric acid system to achieve the desired transformation from quinoxaline. nih.gov
Beyond its role in pyrazinamide synthesis, the dicarboxylate scaffold is a versatile starting point for a range of derivatives. The two carboxylic acid groups provide reactive handles for the introduction of diverse functionalities, allowing for the generation of compound libraries with varied physicochemical properties. For instance, condensation reactions with various anilines can yield a series of amides. rsc.orggoogle.com These synthetic routes are fundamental in creating novel chemical entities for biological screening. The general synthetic pathway often involves the conversion of the dicarboxylic acid to its more reactive acid chloride, followed by reaction with a nucleophile, such as an amine, to form the corresponding amide. google.com This straightforward and adaptable chemistry underscores the importance of this compound as a foundational intermediate in pharmaceutical research.
Structure-Activity Relationship (SAR) Investigations of Pyrazinedicarboxylate Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying the structure of a molecule to understand its effect on biological activity. For derivatives of pyrazinedicarboxylate, SAR investigations have been instrumental in optimizing their therapeutic potential. A significant body of research exists for pyrazinamide analogs, where modifications to the core structure have been correlated with anti-mycobacterial efficacy. acs.orgrsc.org
Key findings from SAR studies on pyrazine (B50134) derivatives indicate that the nature and position of substituents on the pyrazine ring, as well as modifications to the carboxamide moiety, profoundly influence biological activity. For example, in a series of substituted amides of pyrazine-2-carboxylic acids, lipophilicity, as modulated by different substituents, was found to be a critical parameter for antimycobacterial and antifungal activity. rsc.org The introduction of bulky or electron-withdrawing groups can alter the molecule's interaction with its biological target. rsc.orgnih.gov
The principles of SAR are not limited to pyrazines but are broadly applicable to related heterocyclic systems like pyrazoles and pyridines. nih.govnih.govagilent.com For instance, studies on pyrazole (B372694) derivatives have shown that specific substitutions at defined positions are required for potent and selective receptor antagonism. nih.govagilent.com These broader SAR principles inform the design of novel pyrazinedicarboxylate derivatives, guiding chemists in making targeted modifications to enhance potency and selectivity for a given biological target.
Rational Molecular Design Principles for Derivatives Interacting with Biological Targets
Rational molecular design leverages an understanding of the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high affinity and specificity. For pyrazinedicarboxylate derivatives, this approach has been applied to develop compounds with a range of potential therapeutic applications, notably as antibacterial agents and kinase inhibitors. nih.govpharmablock.com
A key principle in the rational design of pyrazine-based compounds is the use of the pyrazine ring as a scaffold that can be decorated with various functional groups to optimize interactions with the target's binding site. Molecular docking studies are a critical computational tool in this process. pharmablock.com These simulations predict the preferred orientation and binding affinity of a ligand to its target, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. For example, in the design of new pyrazine-based heterocycles as antibacterial agents, molecular docking has been used to model the interaction with DNA gyrase, a key bacterial enzyme. pharmablock.com
Another design principle is bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties to improve the molecule's pharmacological profile. The pyrazine ring itself is often considered a bioisostere of other aromatic systems like benzene (B151609) or pyridine. thermofisher.com Furthermore, fragment-based drug design (FBDD) has emerged as a powerful strategy. In FBDD, small molecular fragments, such as a pyrazine core, are identified that bind to the target. These fragments are then elaborated or combined to create a more potent lead compound. researchgate.net This approach has been successfully used to develop pyrazine-based kinase inhibitors. researchgate.net
Applications in High-Throughput Screening and Drug Discovery Methodologies (excluding clinical outcomes)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against a biological target. agilent.compharmablock.com Pyrazine derivatives, owing to their synthetic tractability and presence in many biologically active compounds, are well-represented in the compound libraries used for HTS campaigns. thermofisher.comnih.gov These libraries are curated collections of diverse, drug-like molecules that serve as the starting point for identifying "hits"—compounds that show activity in a given assay. pharmablock.com
The methodological approach of HTS involves miniaturized and automated assays to measure the effect of each compound on the target. agilent.com Pyrazinedicarboxylate derivatives and other pyrazine-containing scaffolds can be readily synthesized and incorporated into these screening libraries. rsc.orgacs.org The synthesis of a library of related compounds, for example, a series of pyrazolo[1,5-a]pyrimidines, allows for a systematic exploration of the chemical space around a core scaffold. acs.org
Fragment-based screening is another key methodology where pyrazine-containing fragments are particularly valuable. Due to their small size and potential for forming key interactions with protein targets, pyrazine fragments can be identified as efficient binders. researchgate.net These initial fragment hits then serve as the basis for building more potent and selective lead compounds through structure-guided medicinal chemistry efforts. The utility of pyrazine derivatives in these early-stage drug discovery methodologies, from broad HTS campaigns to more focused fragment-based approaches, highlights their importance in the quest for novel therapeutic agents.
Q & A
Q. What are the standard synthetic routes for Sodium 2,3-pyrazinedicarboxylate, and how can purity be ensured?
this compound is synthesized by neutralizing 2,3-pyrazinedicarboxylic acid with sodium hydroxide in aqueous conditions. Key steps include dissolving the acid in water, adding NaOH stoichiometrically, and crystallizing the product via controlled evaporation. Purity is ensured through recrystallization and analytical techniques like elemental analysis and NMR spectroscopy . Industrial-scale synthesis employs high-purity reagents and rigorous crystallization/filtration steps to minimize impurities .
Q. Which spectroscopic methods are most effective for characterizing this compound and its metal complexes?
- IR/Raman Spectroscopy : Detects shifts in carboxylate vibrations (e.g., asymmetric/symmetric COO⁻ stretches at 1641–1585 cm⁻¹ and 1398–1351 cm⁻¹) and aromatic ring perturbations caused by metal coordination. Sodium salts exhibit lower wavenumbers compared to the free acid due to electron redistribution .
- NMR Spectroscopy : Proton chemical shifts (e.g., H3/H4 at δ 8.85 in sodium salts vs. δ 8.27 in the acid) reflect electronic changes in the pyrazine ring upon metal binding .
- Thermogravimetric Analysis (TGA) : Reveals thermal stability, with decomposition starting at ~350°C to form sodium carbonate and carbon residues, completing at ~750–850°C .
Q. What are the primary applications of this compound in coordination chemistry?
The compound serves as a versatile ligand for metal-organic frameworks (MOFs) and coordination polymers. Examples include:
- Luminescent MOFs : Terbium(III) complexes for selective sensing of cytidine triphosphate (CTP) via luminescence quenching .
- Gas Separation : Copper-based MOFs for ethylene/ethane separation, leveraging flexible pore structures .
- Catalysis : Cobalt complexes pyrolyzed into nitrogen-doped carbons for oxygen evolution/reduction reactions in water splitting .
Advanced Research Questions
Q. How does the choice of alkali metal influence the electronic and thermal properties of 2,3-pyrazinedicarboxylate complexes?
Alkali metals perturb the pyrazine ring’s electron density, increasing with ion size (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺). This is evidenced by:
- Electronic Charge Redistribution : DFT calculations show enhanced charge on nitrogen and carbons in sodium salts compared to the free acid .
- Thermal Stability : Sodium salts decompose at higher temperatures (~750°C) than lithium analogs but lower than potassium variants (~800°C), forming mixed sodium carbonate/carbon intermediates .
Q. What experimental strategies resolve contradictions in reported decomposition pathways of this compound?
Discrepancies in decomposition products (e.g., residual carbon vs. pure carbonate) can arise from varying heating rates or atmospheric conditions. To address this:
- Conduct controlled TGA-MS under inert vs. oxidative atmospheres to track CO₂ release and carbon combustion.
- Use XRD to confirm final products (e.g., Na₂CO₃ vs. amorphous carbon) .
Q. How can in situ ligand transformation during hydrothermal synthesis impact MOF design?
Under hydrothermal conditions, this compound may undergo partial oxidation to oxalate (C₂O₄²⁻), as observed in neodymium-based coordination polymers. To mitigate this:
Q. What methodologies optimize this compound-based sensors for selective analyte detection?
For luminescent sensors (e.g., Tb³⁺ MOFs):
- Ligand-Metal Energy Transfer : Ensure the ligand’s triplet state (18,939 cm⁻¹) aligns with the metal’s excited states (e.g., Tb³⁺’s ⁵D₄ level) to maximize emission .
- Analyte Screening : Test selectivity against structurally similar molecules (e.g., ATP, GTP) via competitive binding assays .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
